molecular formula C24H24ClN3O4S B2810861 N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899942-14-4

N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2810861
CAS No.: 899942-14-4
M. Wt: 485.98
InChI Key: YWUKFSMBSVVGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a sulfur-containing acetamide side chain. The molecule incorporates a 3-chloro-4-methoxyphenyl group and a 3-methylbutyl substituent, which likely modulate its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S/c1-14(2)10-11-28-23(30)22-21(16-6-4-5-7-18(16)32-22)27-24(28)33-13-20(29)26-15-8-9-19(31-3)17(25)12-15/h4-9,12,14H,10-11,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUKFSMBSVVGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chloro-methoxyphenyl group and a benzofuro-pyrimidine moiety linked through a sulfanyl group. Its molecular formula is C20H24ClN3O2S, with a molecular weight of 397.94 g/mol. The presence of various functional groups suggests multiple potential interactions with biological targets.

Biological Activity

Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzofuro-pyrimidines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Properties
Research has highlighted the anticancer potential of related compounds by demonstrating their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, compounds targeting the PI3K/Akt/mTOR pathway have shown promise in inhibiting tumor growth.

Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies suggest that similar compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancer cells.

The biological activity of N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is thought to involve:

  • Binding to Specific Receptors or Enzymes : The compound may bind to target proteins, altering their function.
  • Modulation of Signaling Pathways : It could influence various signaling cascades involved in cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds can increase ROS levels in cells, leading to oxidative stress and cell death.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of DHFR

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of a series of benzofuro-pyrimidine derivatives against clinical isolates. The compound demonstrated significant inhibitory effects against S. aureus, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Evaluation : Another investigation focused on the cytotoxic effects of related compounds on breast cancer cell lines. Results indicated that treatment with these compounds led to a dose-dependent decrease in cell viability, primarily through apoptosis.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of benzofuro-pyrimidines exhibit significant anti-cancer properties. N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has shown promise in inhibiting cancer cell proliferation through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in cancer progression.

For example, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, revealing IC50 values indicating potent activity against tumor growth .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Compounds containing similar moieties have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The ability to modulate these pathways positions this compound as a candidate for further investigation in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of related compounds:

  • In vitro Studies : A series of benzofuro-pyrimidine derivatives were synthesized and tested for their anti-cancer activities. The results indicated that specific substitutions led to enhanced potency against breast cancer cell lines .
  • Mechanistic Insights : Research has focused on understanding the mechanisms through which these compounds exert their effects. For instance, studies have shown that certain derivatives inhibit sirtuins, proteins associated with aging and cancer progression .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 (µM)Reference
Anti-cancerBenzofuro-Pyrimidine Derivative0.5
Anti-inflammatoryCOX Inhibitor0.12

Comparison with Similar Compounds

Comparisons with analogs :

  • N-(2-chlorophenyl) analog (): The ortho-chloro substitution may introduce steric hindrance, reducing binding efficiency compared to the target compound’s meta-chloro configuration .

Heterocyclic Core Modifications

The benzofuropyrimidinone core distinguishes the target compound from analogs with alternative fused-ring systems:

Compound Core Key Features Example (Evidence)
Benzofuro[3,2-d]pyrimidinone Oxygen-containing fused ring; planar structure enabling π-π interactions Target compound
Benzothieno[2,3-d]pyrimidinone Sulfur replaces oxygen; increased polarizability and potential redox activity
Pyrazolo[3,4-d]pyrimidinone Nitrogen-rich core; enhanced hydrogen-bonding capacity
Hexahydrobenzothienopyrimidinone Saturated rings; increased conformational flexibility

Key Observations :

  • The benzothienopyrimidinone core () introduces sulfur, which may improve interactions with cysteine residues in target proteins but reduce solubility compared to the oxygen-based core .

Physicochemical and Bioactivity Data

Available data for structurally related compounds highlight trends in properties:

Compound (Source) Melting Point (°C) Molecular Weight Notable Substituents
Target compound Not reported ~529.97 (est.) 3-Chloro-4-methoxyphenyl, 3-methylbutyl
Example 53 () 175–178 589.1 Fluorophenyl, isopropylbenzamide
N-(3-trifluoromethylphenyl) analog () Not reported 529.52 Trifluoromethylphenyl
Hexahydrobenzothienopyrimidinone () Not reported ~550.4 (est.) 4-Chlorophenyl, hexahydro core

Implications :

  • Higher molecular weight analogs (e.g., ) may face challenges in solubility, necessitating formulation adjustments.
  • Fluorinated substituents () often enhance metabolic stability and blood-brain barrier penetration .

Hydrogen-Bonding and Supramolecular Interactions

The acetamide group in the target compound serves as a hydrogen-bond donor (N–H) and acceptor (C=O), facilitating interactions with biological targets. Substituent effects on hydrogen-bonding capacity:

  • Methoxy groups: Electron-donating effects may strengthen hydrogen-bond donor capacity in adjacent regions .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, starting with the construction of the benzofuropyrimidinone core followed by sulfanyl-acetamide coupling. Critical steps include:

  • Nucleophilic substitution : Introduction of the 3-methylbutyl group to the pyrimidinone scaffold under basic conditions (e.g., potassium carbonate in ethanol) .
  • Thiol-ether formation : Reaction of the sulfhydryl group with chloroacetamide derivatives in polar aprotic solvents like DMSO or DMF at 60–80°C .
  • Purification : Use of column chromatography or recrystallization to isolate the final product, monitored via TLC/HPLC for purity .

Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?

Standard methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and connectivity .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • IR spectroscopy : Identification of functional groups (e.g., carbonyl at ~1700 cm1^{-1}, sulfanyl S–C stretch) .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Solubility is typically tested in DMSO (primary stock solvent) followed by dilution in aqueous buffers (e.g., PBS). For low solubility:

  • Co-solvent systems : Use of PEG-400 or cyclodextrins to enhance solubility .
  • pH adjustment : Modify buffer pH to exploit ionization of functional groups (e.g., acetamide or pyrimidinone moieties) .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfanyl-acetamide coupling step?

Strategies include:

  • Catalyst screening : Employing Pd-based catalysts or phase-transfer agents to accelerate thiol-ether formation .
  • Solvent optimization : Testing polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates and reduce side reactions .
  • Temperature gradients : Gradual heating (40°C → 80°C) to control exothermic reactions and improve regioselectivity .

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or impurity interference. Mitigation approaches:

  • Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays .
  • Purity reassessment : Reanalyze compound batches via HPLC-MS to rule out degradation products .
  • Structural analogs : Compare activity with derivatives (e.g., substituent variations on the phenyl or pyrimidinone rings) to identify SAR trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors) .
  • MD simulations : Assess stability of ligand-protein complexes over time to prioritize targets for experimental validation .
  • Pharmacophore mapping : Identify critical functional groups (e.g., sulfanyl linker, chloro-methoxyphenyl moiety) driving activity .

Q. What strategies address stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (N2_2) to prevent oxidation .
  • Stability studies : Monitor degradation via accelerated stability testing (40°C/75% RH) and identify degradation pathways using LC-MS .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Substituent libraries : Synthesize derivatives with variations in the 3-methylbutyl chain or methoxyphenyl group to assess impact on potency .
  • Bioisosteric replacement : Replace the benzofuropyrimidinone core with thieno- or chromenopyrimidinone scaffolds to modulate selectivity .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Pull-down assays : Use biotinylated probes to isolate target proteins from cell lysates .
  • Kinase profiling screens : Test against panels of 100+ kinases to identify off-target effects .
  • Transcriptomics : RNA-seq to analyze downstream gene expression changes post-treatment .

Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity?

  • Force field refinement : Adjust docking parameters to better reflect solvent effects or protein flexibility .
  • Metabolite screening : Check for in situ metabolite formation (e.g., oxidation of the methylbutyl group) that may alter activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.